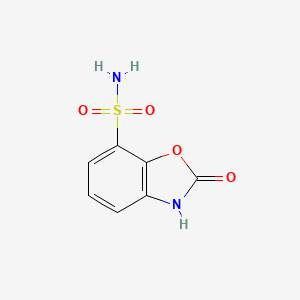![molecular formula C13H15BrN4O2 B13461038 tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique structural properties. This compound, in particular, features a tert-butyl ester group and a bromophenyl substituent, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The bromophenyl group is introduced via a bromination reaction, and the tert-butyl ester is formed through esterification. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents. Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s tetrazole ring is of interest in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in material science for the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(3-bromophenyl)acetate: This compound lacks the tetrazole ring but shares the bromophenyl and tert-butyl ester groups.
tert-Butyl 2-(4-bromophenyl)acetate: Similar to the previous compound but with the bromine atom in a different position on the phenyl ring.
tert-Butyl bromoacetate: This compound contains a bromine atom and a tert-butyl ester group but lacks the phenyl and tetrazole components. The uniqueness of this compound lies in its combination of the tetrazole ring and bromophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15BrN4O2 |
|---|---|
Peso molecular |
339.19 g/mol |
Nombre IUPAC |
tert-butyl 2-[5-(3-bromophenyl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C13H15BrN4O2/c1-13(2,3)20-11(19)8-18-16-12(15-17-18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3 |
Clave InChI |
SRCNPJPPXXMVLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
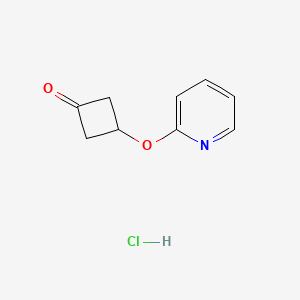
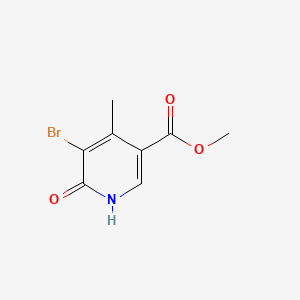
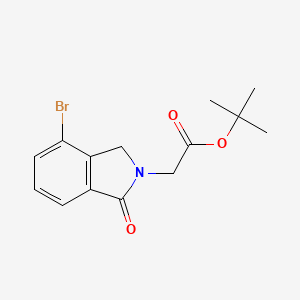


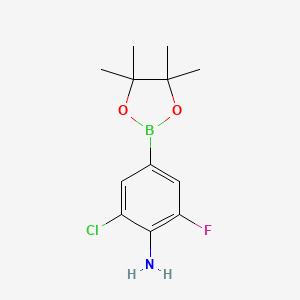
![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)
![{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
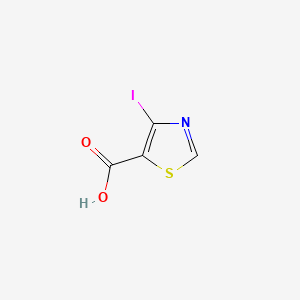
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
